molecular formula C19H22N2O2 B3461959 1-ethyl-4-(2-phenoxybenzoyl)piperazine

1-ethyl-4-(2-phenoxybenzoyl)piperazine

Cat. No.: B3461959
M. Wt: 310.4 g/mol
InChI Key: GIAIQTVVSBZICF-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-phenoxybenzoyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a 2-phenoxybenzoyl substituent at the N4 position. The 2-phenoxybenzoyl moiety likely contributes to its steric and electronic properties, influencing receptor binding and metabolic stability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles, including solubility, bioavailability, and target specificity .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-20-12-14-21(15-13-20)19(22)17-10-6-7-11-18(17)23-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAIQTVVSBZICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Receptor Binding Affinity of Select Piperazine Derivatives

Compound Structure Target Receptor Ki (nM) Key Substituent Features Reference
Piperidine-thiazolopyrimidine hA2AAR 594 Piperidine linker
Piperazine-thiazolopyrimidine (3) hA2AAR 58 Benzyl-substituted piperazine
Coumarin-piperazine (3d) 5-HT1A 0.3 Three-carbon linker, acetyl

Impact of Substituents on Solubility and Pharmacokinetics

Solubility and bioavailability are heavily influenced by substituent chemistry:

  • Spacer Groups: Quinolone-piperazine derivatives with ethylene or methylene spacers between the core and piperazine exhibited high aqueous solubility (>80 µM at pH 2.0–6.5), whereas direct attachment (e.g., N-phenylpiperazinyl) reduced solubility to <20 µM ().
  • pKa Modulation : Piperazine derivatives with ethylene spacers (pKa ~6–7) showed better solubility than those with direct attachment (pKa ≤3.8), as protonation states affect ionization and dissolution ().
  • Polar Groups : Anti-inflammatory cyclizine derivatives (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) demonstrated enhanced solubility and efficacy due to hydrophobic-aromatic balance ().

Table 2: Solubility and Physicochemical Properties

Compound Structure Aqueous Solubility (µM) Calculated pKa Key Feature Reference
Quinolone-piperazine (8ac) 80–100 6–7 Ethylene spacer
Quinolone-piperazine (8a) <20 3.8 Direct N-phenyl attachment
Cyclizine derivative (Cycl-1) Not reported ~8.5* Hydrophobic-aromatic groups

Metabolic Stability and Structural Modifications

The piperazine ring is a known metabolic hotspot, but structural adjustments can mitigate instability:

  • Oxidative Metabolism: Fluoroquinolones with piperazine moieties undergo oxidation at the aromatic N1 atom, leading to dealkylation and hydroxylation (). Similar pathways may affect 1-ethyl-4-(2-phenoxybenzoyl)piperazine.
  • Isosteric Replacement : Replacing piperazine with bicyclic amines or morpholine reduced metabolic clearance in Chagas disease candidates ().
  • Steric Shielding: Bulky substituents (e.g., 2-phenoxybenzoyl) may protect the piperazine ring from enzymatic oxidation, as seen in ERCC1-XPF inhibitors ().

Table 3: Metabolic Stability of Piperazine Derivatives

Compound Structure Metabolic Pathway Stability Improvement Strategy Reference
Fluoroquinolone-piperazine N1 oxidation, dealkylation Steric shielding
Piperazine isostere (Chagas series) Reduced clearance Bicyclic amine replacement

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 1-ethyl-4-(2-phenoxybenzoyl)piperazine to improve yield and purity?

  • Methodological Answer : Use a two-step protocol:

  • Step 1 : React 1-ethylpiperazine with 2-phenoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution .
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1 v/v) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Critical Note : Excess acyl chloride or prolonged reaction times may lead to byproducts like over-alkylation; use stoichiometric control .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of the piperazine ring and substituent orientation (e.g., ¹H NMR for ethyl group protons at δ 1.2–1.4 ppm and benzoyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₂N₂O₂: 346.17) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How do I determine the structural conformation of this compound in solid-state studies?

  • Methodological Answer :

  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., C=O⋯H-N interactions in the piperazine ring) and confirm dihedral angles between the benzoyl and phenoxy groups .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How can I design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT₁A/₂A, dopamine D₂) based on structural analogs .
  • Assay Protocol :
  • Use HEK293 cells transfected with target receptors.
  • Measure cAMP accumulation or calcium flux via fluorescence-based kits .
  • Include positive controls (e.g., aripiprazole for dopamine receptors) and validate with dose-response curves (EC₅₀/IC₅₀ calculations) .

Q. What strategies resolve contradictions in SAR data for analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Test halogenated (F, Cl) or methoxy groups at the phenoxy ring to assess electronic effects on receptor binding .
  • Statistical Analysis : Apply multivariate regression to separate steric vs. electronic contributions to activity .
  • Crystallographic Validation : Compare ligand-receptor co-crystal structures to explain outliers in potency data .

Q. How do I address instability of this compound in aqueous buffers?

  • Methodological Answer :

  • Formulation Adjustments : Use DMSO stock solutions (<10 mM) and dilute in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
  • Degradation Analysis : Perform stability studies via LC-MS under varying pH/temperature to identify breakdown products (e.g., hydrolysis of the benzoyl group) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Modeling : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Docking Studies : Perform molecular docking (AutoDock Vina) into homology models of target receptors to prioritize synthetic analogs .

Q. How can I improve solubility without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the ethyl moiety for enhanced aqueous solubility .
  • Co-Crystallization : Use cyclodextrins or sulfonic acid co-formers to stabilize the compound in solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-4-(2-phenoxybenzoyl)piperazine
Reactant of Route 2
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